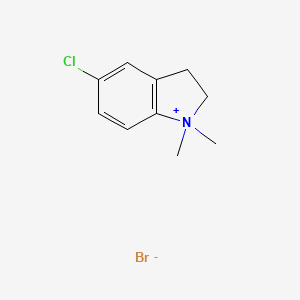

1-Methyl-5-chloroindoline methylbromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

32179-45-6 |

|---|---|

Molecular Formula |

C10H13BrClN |

Molecular Weight |

262.57 g/mol |

IUPAC Name |

5-chloro-1,1-dimethyl-2,3-dihydroindol-1-ium;bromide |

InChI |

InChI=1S/C10H13ClN.BrH/c1-12(2)6-5-8-7-9(11)3-4-10(8)12;/h3-4,7H,5-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

ZXPXDDSGVSXVAR-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=C1C=CC(=C2)Cl)C.[Br-] |

Canonical SMILES |

C[N+]1(CCC2=C1C=CC(=C2)Cl)C.[Br-] |

Synonyms |

1-methyl-5-chloroindoline methylbromide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Pathways to 1-Methyl-5-chloroindoline Methylbromide

The synthesis of this compound involves a multi-step process that typically begins with the formation of a substituted indoline (B122111) precursor, followed by quaternization. Key strategies include alkylation and chlorination to introduce the required substituents on the indoline ring, culminating in the formation of the quaternary ammonium (B1175870) salt.

Alkylation and Chlorination Strategies

The initial steps in the synthesis focus on the construction of the 1-methyl-5-chloroindoline backbone. One common approach involves the N-methylation of a chloro-substituted indoline or indole (B1671886) derivative. For instance, 5-chloroindole (B142107) can be N-methylated using various methylating agents. nih.gov A described method for the synthesis of a related compound, 5-chloro-1-methylindoline-2,3-dione, involves the reaction of 5-chloro-1H-indole-2,3-dione with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium fluoride (B91410) in DMF. researchgate.net This dione (B5365651) can then potentially be reduced to the desired 1-methyl-5-chloroindoline.

Another strategy involves the acylation of indoline, followed by chlorination and subsequent deacylation to yield 5-chloroindoline (B1581159). This intermediate can then be N-methylated. A patented process describes the preparation of 5-chloroindole from indoline, which involves the formation of 1-acyl-5-chloroindoline as an intermediate. This intermediate is then saponified to 5-chloroindoline.

The chlorination step itself can be achieved using various reagents. For instance, the chlorination of N-acylindoline can be carried out with chlorine in the presence of water and a basic agent.

Quaternization Reactions

The final step in the synthesis of this compound is the quaternization of the tertiary amine, 1-methyl-5-chloroindoline, with methyl bromide. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium salt. wikipedia.org

The quaternization of heterocyclic amines is a well-established process. For example, various indolenine and other heterocyclic systems have been successfully quaternized using alkyl halides, often under solvent-free microwave conditions or by refluxing in solvents like acetonitrile (B52724). mdpi.comnih.gov The reactivity in these SN2 reactions is influenced by the nature of the alkyl halide, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Exploration of Synthetic Analogs and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogs for research purposes. These modifications can be broadly categorized into alterations of the indoline ring system, the quaternary ammonium moiety, and the pattern of halogen substitution.

Modifications to the Indoline Ring System

The indoline ring is amenable to a variety of chemical transformations. The aromatic portion of the ring can undergo electrophilic substitution reactions, although the specific conditions would need to be carefully controlled to avoid side reactions. Furthermore, the pyrrolidine (B122466) part of the indoline can also be modified. For instance, the synthesis of various indole derivatives often involves the transformation of indolines. rsc.org Palladium-catalyzed reactions have been employed for the asymmetric dearomatization of indoles to construct indoline structures with quaternary stereocenters.

Alterations of the Quaternary Ammonium Moiety

The properties of the quaternary ammonium salt can be tuned by altering the alkyl groups on the nitrogen atom. Instead of a methyl group from methyl bromide, other alkylating agents can be used in the quaternization step to introduce different alkyl, aryl, or functionalized substituents. The synthesis of various N,N-dialkylindolinium bromides would proceed via the reaction of the corresponding tertiary indoline with the appropriate alkyl bromide.

Furthermore, reactions involving the cleavage of the C-N bond in quaternary ammonium salts can lead to novel ring-opened structures. nih.gov The reactivity of the quaternary center itself can also be a point of modification, although this is a less common approach.

Introduction of Halogen Substituents in Related Indole Derivatives

The position and nature of the halogen substituent on the aromatic ring can be varied to produce a range of halogenated analogs. Syntheses of various halogenated indoles have been reported, which can serve as precursors to the corresponding indoline quaternary salts. For example, the synthesis of 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole has been described, starting from 5-chloroindole. nih.gov The synthesis of other halogenated indoles, such as those with fluorine or bromine, has also been documented. beilstein-journals.org These halogenated indoles can then be reduced to the corresponding indolines and subsequently N-methylated and quaternized. The introduction of different halogens can significantly influence the electronic properties and potential interactions of the final molecule.

Chemo-Enzymatic Approaches in Indole/Indoline Synthesis

Chemo-enzymatic synthesis, which merges the high selectivity of biological catalysts with the broad applicability of chemical reactions, presents a powerful and sustainable strategy for constructing complex molecules like indole and indoline derivatives. While specific chemo-enzymatic routes to "this compound" are not detailed in existing literature, the principles can be understood by examining enzymatic transformations on related molecular frameworks. This approach offers significant advantages, including the use of environmentally benign reagents and conditions, and exceptional control over regioselectivity and stereoselectivity. frontiersin.org

Key enzymatic transformations applicable to the synthesis of substituted indolines include halogenation, N-methylation, and the formation of the indoline core itself.

Enzymatic Halogenation: The introduction of a chlorine atom at the C5 position of an indole or indoline ring is a critical step. Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes capable of catalyzing the regioselective halogenation of aromatic compounds, including indole derivatives. nih.gov For instance, the halogenase PyrH has been identified as a tryptophan 5-halogenase, demonstrating the feasibility of enzymatic chlorination at the desired position on the indole ring. frontiersin.org These enzymes operate in aqueous media at ambient temperatures, using benign halide salts instead of hazardous chemical halogenating agents, which aligns with green chemistry principles. frontiersin.org Engineered variants of halogenases, such as those derived from RebH, have shown the ability to halogenate a variety of indole substrates. frontiersin.orgresearchgate.net

Enzymatic N-Methylation: The N-methylation of the indoline nitrogen can be achieved using methyltransferase enzymes. These biocatalysts can exhibit high regioselectivity, which is often difficult to achieve with conventional chemical methods, especially in molecules with multiple potential methylation sites. nih.gov Engineered and natural methyltransferases have been successfully used for the N-methylation of various nitrogen-containing heterocycles. nih.gov This enzymatic approach can simplify synthetic routes that might otherwise require complex protection and deprotection steps. nih.gov

Enzymatic Formation and Derivatization of the Indoline Ring: The indoline scaffold itself can be generated through biocatalytic methods. One approach involves the intramolecular C-H amination of aryl azides, catalyzed by engineered heme enzymes, to produce chiral indolines. nih.govacs.org Another strategy is the reduction of an indole to an indoline. While many chemical methods exist for this transformation, enzymatic approaches, such as those using dehydrogenases or imine reductases, can offer high stereoselectivity. nih.govnih.gov For example, cytochrome P450 enzymes, specifically CYP3A4, have been shown to catalyze the dehydrogenation of indoline to indole, a reversible process that highlights the potential for enzymatic control over this core structure. nih.gov

A hypothetical chemo-enzymatic pathway to a precursor of this compound could involve these steps:

Enzymatic Halogenation: A tryptophan 5-halogenase like PyrH could be used to chlorinate an indole precursor at the C5 position. frontiersin.org

Indoline Formation: The resulting 5-chloroindole could be enzymatically reduced to 5-chloroindoline.

Enzymatic N-Methylation: A selected methyltransferase could then specifically methylate the indoline nitrogen to yield 1-methyl-5-chloroindoline.

Chemical Quaternization: The final step, the quaternization of the tertiary amine with methyl bromide, would likely remain a conventional chemical transformation.

This combination of selective enzymatic steps with robust chemical reactions exemplifies the power of chemo-enzymatic strategies in modern organic synthesis.

Table 1: Examples of Relevant Enzymatic Transformations for Indoline Synthesis

| Enzyme Class | Transformation | Substrate Type (Example) | Key Feature | Source(s) |

|---|---|---|---|---|

| Flavin-Dependent Halogenase (FDH) | Regioselective Halogenation | Tryptophan, Indole | Site-specific C-H chlorination at C5. | frontiersin.orgnih.govfrontiersin.org |

| Methyltransferase | N-Methylation | Nitrogen Heterocycles (e.g., Indoline) | High regioselectivity for N-alkylation. | nih.gov |

| Heme Enzymes (Engineered) | Intramolecular C-H Amination | Aryl Azides | Asymmetric synthesis of the indoline ring. | nih.govacs.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloroindole |

| 5-chloroindoline |

| Indole |

| Indoline |

| 1-methyl-5-chloroindoline |

| Methyl bromide |

Mechanistic Investigations of Biological Interactions

Receptor Binding and Ligand-Target Interactions

1-Methyl-5-chloroindoline methylbromide, also known in some literature as S-6, has been identified as a parasympathomimetic agent, indicating that it mimics the effects of the parasympathetic nervous system. nih.govnih.gov Its mechanism of action is primarily centered on its interaction with cholinergic receptors, specifically muscarinic receptors.

Research has demonstrated that this compound functions as a muscarinic receptor agonist. This is supported by studies on feline Renshaw cells, a type of inhibitory interneuron in the spinal cord. When applied electrophoretically, the compound elicits excitatory effects that are comparable to those of the known muscarinic agonist, methacholine (B1211447). nih.gov Crucially, these excitatory actions are blocked by the intravenous administration of atropine (B194438), a well-established muscarinic receptor antagonist. nih.gov This blockade by atropine provides strong evidence that the excitatory effects of this compound are mediated through the activation of muscarinic receptors. nih.gov

Table 1: Effects of this compound on Renshaw Cells

| Experimental Condition | Observed Effect on Renshaw Cells | Implication |

| Intravenous Administration | Little effect on spike discharges | Suggests impermeability to the blood-brain barrier |

| Electrophoretic Application | Excitatory effects, similar to methacholine | Indicates direct action on the cells |

| Electrophoretic Application with Atropine | Blockade of excitatory effects | Confirms muscarinic nature of the action |

As a muscarinic agonist, this compound mimics the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptor sites. nih.govnih.gov The excitatory response observed in Renshaw cells is indicative of its ability to produce acetylcholine-like effects. nih.gov In the central nervous system, acetylcholine acts as a neuromodulator, influencing neuronal excitability and synaptic transmission. nih.gov The action of this compound on Renshaw cells is a direct example of modulating the action of a system that is endogenously regulated by acetylcholine. nih.gov

Ion Channel Modulation and Cellular Electrophysiology

The electrophysiological effects of this compound are a direct consequence of its interaction with muscarinic receptors and the subsequent modulation of ion channel activity.

While cholinergic stimulation, in general, can lead to the modulation of various ion channels, including the potential for cholinergic excitatory responses in some tissues to be mediated through calcium-activated chloride conductance, specific studies detailing the direct effects of this compound on calcium-activated chloride channels (CaCCs) are not available in the current scientific literature.

The electrophoretic application of this compound causes a distinct excitatory effect on Renshaw cells, leading to spike discharges. nih.gov This indicates that the compound causes a depolarization of the neuronal membrane, increasing its excitability. While the specific ion channels modulated by this compound in Renshaw cells were not detailed in the study, the excitatory action is characteristic of muscarinic agonist effects in the central nervous system. Generally, muscarinic receptor activation can lead to depolarization through mechanisms such as the inhibition of a resting potassium current. youtube.commdpi.com This reduction in potassium efflux would make the membrane potential more positive, bringing the neuron closer to its firing threshold.

Table 2: General Effects of Muscarinic Agonists on Neuronal Membrane Potential

| Response Type | Change in Membrane Potential | General Ionic Mechanism |

| Depolarization | Becomes more positive | Reduction in potassium conductance |

| Hyperpolarization | Becomes more negative | Activation of inwardly rectifying potassium channels |

| Biphasic Response | Hyperpolarization followed by depolarization | Combination of the above mechanisms |

Note: This table represents the general effects of muscarinic agonists, and the specific response can vary between different types of neurons. youtube.commdpi.com

Intracellular Signaling Pathway Perturbations

The activation of muscarinic receptors by an agonist like this compound initiates intracellular signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs), and their activation leads to the perturbation of various signaling pathways. nih.govnih.gov

The five subtypes of muscarinic receptors (M1-M5) are linked to different G-proteins. M1, M3, and M5 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Conversely, M2 and M4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

Given that this compound has been confirmed as a muscarinic agonist, it is expected to perturb one or more of these pathways. nih.gov However, the specific intracellular signaling cascades that are predominantly affected by this particular compound have not been elucidated in the available research literature.

Analysis of Downstream Cellular Responses

Detailed information regarding the specific downstream cellular responses to this compound is not available in the reviewed literature. Generally, parasympathomimetic agents can trigger a variety of cellular effects depending on the receptor subtype and cell type involved. These can include smooth muscle contraction, increased glandular secretion, and alterations in heart rate. For instance, the reported use of guinea pig ileum in the initial study suggests that the compound likely induces smooth muscle contraction, a hallmark of cholinergic stimulation in this tissue. Current time information in 小県郡, JP. However, without access to the original data, a quantitative description of these effects is not possible.

Interplay with Second Messenger Systems

The interaction of parasympathomimetic agents with G-protein coupled muscarinic receptors often leads to the modulation of second messenger systems. For example, activation of M1 and M3 receptors typically stimulates the phospholipase C pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. Conversely, activation of M2 and M4 receptors usually inhibits adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). The specific second messenger systems modulated by this compound have not been documented in the accessible scientific literature.

Enzyme Inhibition or Activation Profiles

The classification of this compound as a potential cholinesterase inhibitor suggests that one of its primary mechanisms of action could be the potentiation of endogenous acetylcholine by preventing its degradation. Current time information in 小県郡, JP.

Assessment in In Vitro Enzymatic Assays

A definitive in vitro enzymatic assay profile for this compound is not publicly available. To characterize its enzyme inhibition profile, particularly against acetylcholinesterase, standardized assays such as the Ellman's method would be required. Such an assay would allow for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Without the original research findings, no data tables on its enzymatic activity can be compiled.

Pharmacological Characterization in Pre Clinical Models

In Vitro Studies on Isolated Tissue Preparations

Studies on isolated tissues have been instrumental in characterizing the direct actions of 1-Methyl-5-chloroindoline methylbromide on smooth muscle contractility and its underlying mechanisms.

Research indicates that this compound elicits contractile responses in the guinea pig ileum. pharmacology2000.comnih.gov This activity is characteristic of a parasympathomimetic agent, suggesting an interaction with cholinergic receptors on the smooth muscle cells. pharmacology2000.com The contractile effect observed in the ileum points towards a direct stimulatory action on the tissue. nih.gov While the MeSH terms from a key study indicate effects on the ileum, specific data on the guinea pig ureter is not detailed in the available literature. pharmacology2000.com

Interactive Data Table: Contractile Response in Guinea Pig Ileum

| Tissue Preparation | Agonist | Observed Effect |

| Guinea Pig Ileum | This compound | Muscle Contraction |

The available scientific literature primarily focuses on the contractile effects of this compound, consistent with its classification as a parasympathomimetic agent. pharmacology2000.com Detailed studies analyzing its potential to induce smooth muscle relaxation are not prominently featured in the accessible research summaries. The primary mechanism appears to be centered on stimulation rather than inhibition of muscle tone.

While the compound has been studied for its effects on smooth muscle, specific investigations detailing its action on vascular smooth muscle, such as the rat aorta, are not described in the currently available research literature. The focus has remained on its parasympathomimetic effects on tissues like the ileum. pharmacology2000.comnih.gov

Information regarding the direct effects of this compound on cardiac tissue preparations, for instance, the rabbit perfused heart, is not present in the accessible scientific abstracts. The characterization of the compound has been more thoroughly documented in relation to its impact on smooth muscle and neuronal cells.

In Vivo Electrophysiological Investigations in Animal Models

Electrophysiological studies in animal models have provided insights into the neuronal effects of this compound, particularly within the spinal cord.

Investigations in feline models have demonstrated that this compound has a notable effect on Renshaw cells, which are inhibitory interneurons in the spinal cord. amanote.com When applied electrophoretically, the compound exhibits an excitatory action on these cells. amanote.com This excitatory effect is similar to that produced by methacholine (B1211447), a known cholinergic agonist. amanote.com

Interactive Data Table: Electrophysiological Effects on Feline Renshaw Cells

| Parameter | Observation |

| Route of Administration | |

| Intravenous | Little effect on spike discharges. amanote.com |

| Electrophoretic Application | Excitatory effects on Renshaw cells. amanote.com |

| Pharmacological Interaction | |

| Antagonist | Atropine (B194438) (intravenous) |

| Effect of Antagonist | Blocked the excitatory effects of electrophoretically applied this compound. amanote.com |

| Inferred Mechanism | |

| Receptor Type | Muscarinic amanote.com |

| Action | Excitatory, resembling methacholine. amanote.com |

| Blood-Brain Barrier Permeability | |

| Conclusion | Impermeant amanote.com |

Table of Mentioned Chemical Compounds

Central Nervous System Penetration and Activity (Blood-Brain Barrier Impermeability)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential effects on the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

This compound is classified as a quaternary ammonium (B1175870) compound. nih.gov This class of compounds possesses a permanently charged nitrogen atom, which imparts high water solubility and very low lipid solubility. Due to this physicochemical property, quaternary ammonium compounds are generally unable to efficiently penetrate the lipid-rich membranes of the blood-brain barrier. Consequently, this compound is expected to have limited or no direct activity on the central nervous system following systemic administration, as it is unlikely to achieve significant concentrations within the brain.

Comparative Pharmacological Profiling with Established Agents (e.g., Atropine, Methacholine, Nicotine)

The pharmacological actions of this compound have been characterized in preclinical models, where it has been identified as a parasympathomimetic agent. nih.gov This classification indicates that it mimics the effects of the parasympathetic nervous system, likely through interaction with cholinergic receptors. Its pharmacological profile can be further understood by comparing its effects with those of well-established agents such as atropine, methacholine, and nicotine (B1678760).

Atropine: Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. As a parasympathomimetic, the effects of this compound are expected to be blocked by atropine. nih.gov This suggests that the activity of this compound is mediated, at least in part, through muscarinic receptors.

Methacholine: Methacholine is a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist. Both this compound and methacholine are parasympathomimetics, and thus are expected to produce similar effects on organs innervated by the parasympathetic nervous system, such as smooth muscle contraction and glandular secretion.

Nicotine: Nicotine is an agonist of nicotinic acetylcholine receptors, which are found in autonomic ganglia, the adrenal medulla, and the neuromuscular junction, as well as in the central nervous system. The interaction between this compound and nicotine has been noted in preclinical studies, suggesting a complex interplay with the cholinergic system that may involve both muscarinic and nicotinic pathways or their downstream effects. nih.gov

The following table summarizes the comparative pharmacological profiles:

| Compound | Mechanism of Action | Expected Interaction with this compound |

| Atropine | Muscarinic Receptor Antagonist | Antagonistic; blocks the effects of this compound. nih.gov |

| Methacholine | Muscarinic Receptor Agonist | Agonistic; both compounds produce similar parasympathomimetic effects. |

| Nicotine | Nicotinic Receptor Agonist | Interactive; the relationship is complex and may involve multiple sites within the cholinergic system. nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Key Structural Motifs for Biological Activity

The biological profile of an indoline-based compound is determined by the interplay of its core structure and various substituents. The methyl group on the nitrogen, the chloro substituent on the aromatic ring, and the nature of the side chain are all critical determinants of activity.

The substitution on the indoline (B122111) nitrogen atom plays a pivotal role in modulating the pharmacological properties of the molecule. The introduction of a methyl group at the N-1 position is a common strategy in drug design, often referred to as the "magic-methyl effect," which can profoundly alter a compound's biological profile. nih.gov

Research on various indole (B1671886) and indoline derivatives has demonstrated that N-methylation can significantly impact biological activity. For instance, in a series of cytotoxic carboline alkaloids, compounds with a methyl substituent on the indole nitrogen (N-1) were found to be active, whereas their counterparts with a proton (N-H) saw a drastic reduction in activity. nih.gov This suggests that the methyl group is an important determinant for the compound's cytotoxic effect in that specific scaffold. nih.gov Similarly, N-substituted indole derivatives have been shown to possess a range of biological effects, including anti-inflammatory and antimicrobial properties. nih.gov The presence of the methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

| Compound Pair | N-1 Substituent | Relative Cytotoxic Activity |

|---|---|---|

| Pair A | -CH₃ (Methyl) | Active |

| -H (Proton) | Drastically Lowered Activity | |

| Pair B | -CH₃ (Methyl) | Active |

| -H (Proton) | Drastically Lowered Activity |

Halogenation, particularly chlorination, of the indole or indoline ring is a key strategy for enhancing biological potency. The position of the halogen substituent is critical, with the 5-position being a frequently utilized site in the design of active compounds. The presence of a chloro group at this position can influence the electronic distribution of the entire ring system and provide additional points of interaction with target proteins. mdpi.com

Numerous studies have highlighted the significance of the 5-chloro substituent. For example, a novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity against various cancer cell lines and were identified as effective EGFR inhibitors. mdpi.com In the development of non-steroidal anti-inflammatory drugs (NSAIDs) based on the indole acetic acid scaffold, such as Indomethacin, a substituent at the 5-position was found to be more active than unsubstituted analogs. youtube.com Specifically, N-benzoyl derivatives with a chloro group in the para-position of the benzoyl ring, which corresponds structurally to the 5-position of the indole, are among the more active compounds in the series. youtube.com Furthermore, Schiff bases derived from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde have shown promising anticancer activity, reinforcing the utility of the 5-chloroindoline (B1581159) scaffold in medicinal chemistry. orientjchem.org

| Compound | Substituent at 5-Position | Mean GI₅₀ (nM) |

|---|---|---|

| Compound 3a | Chloro | 29 |

| Compound 3b | Chloro | 31 |

| Compound 3c | Chloro | 34 |

| Erlotinib (Reference) | - | 33 |

The quaternary ammonium (B1175870) moiety is a defining feature that imparts a permanent positive charge to a molecule. These compounds, often called Quats, are well-known for their broad-spectrum antimicrobial activity. pharmaceutical-technology.comnih.gov The positively charged nitrogen atom can interact strongly with negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. pharmaceutical-technology.com

Positional Isomerism and Substituent Effects on Biological Response

The precise placement of substituents on the indoline scaffold is a critical factor that dictates the biological response. Shifting a functional group from one position to another, even on the same ring, can lead to dramatic changes in efficacy, selectivity, and spectrum of activity. This phenomenon, known as positional isomerism, underscores the specific and fine-tuned nature of drug-receptor interactions.

Studies on various heterocyclic scaffolds have consistently shown the profound impact of positional isomerism. For example, in a series of indole propanoic acid derivatives designed as GPR40 agonists, the position of a bromo substituent on a phenyl ring attached to the indole was paramount. The compound with an ortho-bromo substituent exhibited potent activity (EC₅₀ = 9.4 nM), whereas the corresponding meta-bromo derivative was nearly 200 times less active. nih.gov This highlights a strict spatial requirement for activity at the target receptor. nih.gov

Similarly, an investigation into positional isomers of biphenyl-based antimicrobial agents revealed that altering the substitution pattern had a marked effect on the spectrum of activity against pathogenic bacteria. nih.gov One isomer demonstrated a 4- to 8-fold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers showed enhanced activity specifically against Acinetobacter baumannii. nih.gov This illustrates that different positional arrangements can optimize interactions with distinct biological targets or cell membrane types.

| Compound | Position of Bromo Substituent | EC₅₀ (nM) |

|---|---|---|

| 8o | ortho-Bromo | 9.4 |

| - | meta-Bromo | ~1880 |

Design and Synthesis of Novel Indoline Analogs for Targeted Research

The insights gained from SAR studies are the foundation for the rational design and synthesis of novel analogs with improved potency, selectivity, or other desirable properties. Medicinal chemists employ various strategies to create new molecules for targeted research, often building upon known active scaffolds.

One common approach is molecular hybridization, where two or more pharmacophores from different bioactive molecules are combined into a single new entity. This strategy was used to create novel quinoline-indole derivatives as potent anti-tubulin agents for cancer therapy. nih.gov By replacing specific moieties of a known natural product with quinoline (B57606) and indole rings, researchers synthesized new compounds with nanomolar inhibitory activity against cancer cell lines. nih.gov

Another strategy involves the simplification of complex natural products to identify the core pharmacophore responsible for activity. This was demonstrated in the development of indolo[2,3-c]quinolone-6-ones as simplified isosteres of the marine alkaloid Lamellarin. nih.gov This work led to the discovery of highly selective kinase inhibitors. The synthesis of such complex heterocyclic systems often involves sophisticated chemical reactions, such as the Suzuki-Miyaura cross-coupling, to form key carbon-carbon bonds in the molecular framework. nih.gov The design process can also be guided by computational methods, such as 3D-QSAR modeling, to predict the activity of proposed structures before undertaking their synthesis. mdpi.com These integrated design and synthesis efforts are essential for advancing the discovery of new indoline-based therapeutic agents. nih.gov

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques for Research Materials

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds. For 1-Methyl-5-chloroindoline methylbromide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and chiroptical techniques like Electronic Circular Dichroism (ECD) and X-ray Diffraction would be utilized to establish its chemical identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

Due to the limited availability of direct experimental data for this compound, the following table presents predicted ¹H NMR chemical shifts based on the analysis of structurally similar compounds, such as 5-bromo-1-methylindole and other quaternary ammonium (B1175870) salts like N,N-dimethylmethyleneammonium iodide. sigmaaldrich.comchemicalbook.com The quaternization of the indoline (B122111) nitrogen to form a methylbromide salt would lead to a significant downfield shift of adjacent protons, particularly the N-methyl groups and the protons on the indoline ring, due to the increased positive charge.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 3.5 - 3.8 | t |

| H-3 | 3.2 - 3.5 | t |

| H-4 | 7.4 - 7.6 | d |

| H-6 | 7.2 - 7.4 | dd |

| H-7 | 7.0 - 7.2 | d |

| N-CH₃ | 3.6 - 3.9 | s |

| N⁺-CH₃ | 3.8 - 4.1 | s |

Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule. The presence of the electron-withdrawing quaternary ammonium group and the chloro-substituent would influence the chemical shifts of the aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 55 - 60 |

| C-3 | 30 - 35 |

| C-3a | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 145 - 150 |

| N-CH₃ | 45 - 50 |

| N⁺-CH₃ | 50 - 55 |

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₀H₁₃BrClN), HRESIMS would detect the cationic species [C₁₀H₁₃ClN]⁺. The high resolution of the instrument would allow for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) would further aid in the confirmation of the structure.

Electronic Circular Dichroism (ECD) and X-ray Diffraction

While this compound itself is not inherently chiral, derivatives or related compounds possessing stereocenters would be amenable to analysis by Electronic Circular Dichroism (ECD) and X-ray Diffraction. ECD spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, including complex natural products like indole (B1671886) alkaloids. nih.govcolumbia.eduresearchgate.net The interaction of chiral molecules with circularly polarized light gives rise to a unique ECD spectrum, which can be compared with theoretical calculations to assign stereochemistry. nih.gov

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline compound. For a salt like this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and the packing arrangement of the ions in the crystal lattice. Data from structurally related quaternary ammonium salts, such as 1,1-dimethylpiperidinium iodide, have been successfully determined using this method, providing a precedent for its application to the title compound. nih.gov

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the purification of the target compound and for the analysis of its purity. For a quaternary ammonium salt like this compound, a variety of chromatographic methods could be employed.

Reversed-phase high-performance liquid chromatography (RP-HPLC) would be a primary tool for both analytical and preparative scale purification. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an ion-pairing agent like trifluoroacetic acid (TFA), would be suitable for separating the polar quaternary salt from non-polar impurities.

Other chromatographic techniques that could be utilized include ion-exchange chromatography, which separates molecules based on their charge, and hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the retention and separation of highly polar compounds. The separation of phospholipids (B1166683) on alumina (B75360) with solvents containing ammonium salts has been demonstrated, suggesting the applicability of such methods for quaternary ammonium compounds. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the properties and potential interactions of molecules, complementing experimental data.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.gov Given the structural similarity of the indoline core to various biologically active molecules, this compound could be investigated as a potential ligand for various protein targets.

A common target for indole-based compounds is acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. e-nps.or.kr Molecular docking simulations could be performed to predict the binding affinity and interaction mode of this compound within the active site of AChE. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for its potential biological activity and guiding further experimental studies. mdpi.comnih.gove-nps.or.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comresearchgate.net For a compound like this compound, QSAR studies would be instrumental in predicting its potential biological effects and in optimizing its structure for enhanced activity.

The process begins with the generation of a dataset of structurally related indoline derivatives with known biological activities. The biological activity is typically expressed as a pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). neliti.com A variety of molecular descriptors are then calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties and can be categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are often calculated using density functional theory (DFT). researchgate.net

Physicochemical descriptors: These include properties like hydrophobicity (log P), molar refractivity, and polarizability.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the biological activity. neliti.comresearchgate.net

A hypothetical QSAR model for a series of indoline derivatives might look like the following equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined by the regression analysis. The quality of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and cross-validation techniques (e.g., Leave-One-Out) to evaluate its predictive power. nih.gov

Table 1: Example of Molecular Descriptors Used in QSAR Studies of Indoline Derivatives

| Descriptor | Type | Description | Potential Influence on Activity |

| LogP | Physicochemical | Measure of a compound's lipophilicity. | Can affect membrane permeability and binding to hydrophobic pockets in target proteins. |

| Molar Refractivity (MR) | Physicochemical | A measure of the volume occupied by an atom or group of atoms and its polarizability. | Relates to the size and steric interactions of the molecule with its target. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | Electronic | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons in a reaction. |

| Dipole Moment | Electronic | A measure of the polarity of the molecule. | Influences electrostatic interactions with the target protein. |

The insights gained from such a QSAR model would guide the synthesis of new derivatives of this compound with potentially improved activity. For instance, if the model indicates that lower lipophilicity is correlated with higher activity, future modifications would aim to introduce more polar functional groups.

In Silico Prediction of Target Engagement

In silico target prediction, also known as target fishing, is a computational approach to identify the potential biological targets of a small molecule like this compound. mdpi.com This is a crucial step in understanding the compound's mechanism of action and for assessing its potential for drug repurposing or identifying off-target effects. mdpi.com These methods can be broadly classified into ligand-based and structure-based approaches.

Ligand-Based Target Prediction: This approach relies on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared against large databases of compounds with known protein targets. If the compound is found to be highly similar to molecules known to bind to a specific protein, that protein is predicted as a potential target.

Structure-Based Target Prediction (Reverse Docking): In this method, the three-dimensional structure of this compound is computationally docked into the binding sites of a large number of proteins with known structures. A scoring function is used to estimate the binding affinity between the compound and each protein. Proteins that show a high binding score are considered potential targets.

Modern in silico target prediction often utilizes machine learning and chemogenomic models. nih.gov These models are trained on vast datasets containing information about compound structures, protein sequences, and their interactions. nih.gov By inputting the structure of this compound into such a model, a ranked list of potential protein targets can be generated. nih.gov The performance of these models is often evaluated by their ability to enrich known targets in the top-ranked predictions. nih.gov

Table 2: Illustrative Output of an In Silico Target Prediction for a Hypothetical Compound

| Rank | Predicted Target | Prediction Score | Method |

| 1 | Monoamine Oxidase B | 0.92 | Machine Learning Model |

| 2 | Sigma-1 Receptor | 0.85 | Ligand-Based Similarity |

| 3 | Acetylcholinesterase | 0.78 | Reverse Docking |

| 4 | Dopamine Transporter | 0.75 | Machine Learning Model |

| 5 | Serotonin Transporter | 0.71 | Ligand-Based Similarity |

It is important to note that in silico predictions are probabilistic and require experimental validation. Techniques like in vitro binding assays are necessary to confirm whether this compound indeed interacts with the predicted targets and to what extent.

Historical and Future Perspectives in Chemical Biology Research

Evolution of Research Paradigms for Indoline (B122111) Derivatives

Early research on synthetic indoline derivatives often involved creating libraries of related compounds and assessing their activity in animal models or isolated organ baths. rsc.org This classical approach, while effective in identifying bioactive molecules, often lacked a deep understanding of the specific molecular targets and mechanisms of action.

The advent of molecular biology and biochemistry revolutionized this paradigm. The focus shifted towards understanding the specific proteins, such as receptors and enzymes, with which these small molecules interact. nih.govresearchgate.net For indoline derivatives, this meant moving from observing a physiological response, such as muscle contraction, to identifying and characterizing the specific receptors involved, for instance, subtypes of cholinergic receptors. researchgate.netnih.gov

More recently, the rise of chemical biology has further refined the research paradigm. This interdisciplinary field leverages the power of chemistry to create tools that can probe and manipulate biological processes with high precision. nih.gov The emphasis is now on developing highly selective ligands, photoactivatable probes, and fluorescently labeled molecules to study biological systems in real-time and with spatial control. nih.govtandfonline.com This evolution has allowed for a much more nuanced understanding of the roles of specific molecules and their targets in complex biological networks. nih.gov

Unexplored Avenues for Mechanistic Dissection

Despite decades of research, the full mechanistic scope of many indoline derivatives remains to be elucidated. For a compound like 1-Methyl-5-chloroindoline methylbromide, which was identified as a parasympathomimetic agent in 1971, there are numerous unexplored avenues for mechanistic dissection using modern techniques.

The initial characterization likely focused on its effects on smooth muscle contraction and its interaction with the cholinergic system as a whole. wikipedia.org However, the cholinergic system is complex, comprising multiple nicotinic and muscarinic receptor subtypes, each with distinct tissue distributions and signaling pathways. nih.govresearchgate.net A key unexplored area is the precise receptor subtype selectivity of this compound. Modern binding assays and functional studies using cell lines expressing specific receptor subtypes could provide a detailed profile of its activity.

Furthermore, the concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary binding site to modulate its activity, was not widely appreciated in the early 1970s. researchgate.net Investigating whether this compound acts as an allosteric modulator of cholinergic receptors could reveal novel mechanisms of action.

Another area ripe for exploration is its potential interaction with other components of the cholinergic synapse, such as acetylcholinesterase or the choline (B1196258) transporter. While early studies may have ruled out direct, potent inhibition of acetylcholinesterase, more subtle modulatory effects could exist. wikipedia.org Modern enzymatic assays and transport studies could shed light on these potential interactions.

Finally, the downstream signaling pathways activated by this compound are largely unknown. Modern "omics" technologies, such as proteomics and transcriptomics, could be employed to understand the global cellular response to treatment with this compound, uncovering previously unappreciated biological effects and pathways.

Integration with Modern Chemical Biology Techniques

The integration of a historically identified compound like this compound with modern chemical biology techniques offers exciting possibilities for its repurposing as a research tool.

Structure-Activity Relationship (SAR) Studies: While early SAR studies were foundational, modern computational modeling and high-throughput synthesis can now be used to systematically explore the chemical space around the this compound scaffold. pharmacy180.comcutm.ac.in This could lead to the development of derivatives with enhanced potency, selectivity, or novel pharmacological properties.

| Structural Modification | Predicted Impact on Activity | Rationale |

| Variation of the N-alkyl group | Modulate potency and selectivity | The size and nature of the substituent on the nitrogen atom are often critical for receptor interaction. pharmacy180.comcutm.ac.in |

| Alteration of the chloro substituent | Influence binding affinity and physicochemical properties | The position and nature of halogen substituents can significantly impact ligand-receptor interactions. |

| Introduction of functional groups | Enable conjugation to probes | Adding groups like azides or alkynes would allow for click chemistry-based attachment of fluorescent dyes or affinity tags. |

Development of Chemical Probes: A key strategy in modern chemical biology is the conversion of bioactive molecules into chemical probes. nih.govtandfonline.com this compound could serve as a scaffold for the creation of such tools. For instance, a photoactivatable version could be synthesized, allowing for the precise spatiotemporal control of cholinergic receptor activation in cells or tissues. nih.gov This would be invaluable for studying the dynamics of cholinergic signaling in complex processes like neurotransmission and memory formation.

Furthermore, the synthesis of a biotinylated or fluorescently labeled analog of this compound could enable its use in affinity purification or imaging studies to identify its binding partners and localize its site of action within cells and tissues. tandfonline.com

Potential as a Research Tool for Cholinergic System Studies

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), plays a crucial role in a vast array of physiological processes, including learning, memory, attention, and muscle control. nih.govresearchgate.net The development of selective chemical tools to dissect this system is of paramount importance. nih.govtandfonline.com

This compound, as a known parasympathomimetic, holds potential as a foundational structure for the development of novel research tools for the cholinergic system. wikipedia.org Its relatively simple structure could make it an attractive starting point for chemical modification to generate subtype-selective ligands for nicotinic or muscarinic receptors. pharmacy180.comcutm.ac.in

Probing Receptor Subtypes: The differential effects of cholinergic agonists on various physiological processes are often due to their varying affinities for different receptor subtypes. nih.govresearchgate.net By systematically modifying the structure of this compound and screening the resulting compounds against a panel of cholinergic receptor subtypes, it may be possible to develop highly selective agonists or antagonists. Such tools would be invaluable for elucidating the specific roles of each receptor subtype in health and disease.

| Cholinergic Receptor Subtype | Potential Research Application of a Selective Ligand |

| M1 Muscarinic Receptor | Investigating cognitive enhancement and neuroprotective pathways. nih.gov |

| M2 Muscarinic Receptor | Studying cardiac function and presynaptic inhibition of neurotransmitter release. nih.gov |

| M3 Muscarinic Receptor | Elucidating mechanisms of smooth muscle contraction and glandular secretion. wikipedia.org |

| Neuronal Nicotinic Receptors | Probing synaptic plasticity, learning, and addiction. nih.gov |

Investigating Cholinergic Signaling in Disease Models: Selective cholinergic ligands derived from the this compound scaffold could be used to investigate the role of specific cholinergic pathways in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in inflammatory disorders. nih.govtandfonline.com For example, a selective M1 agonist could be used to explore the potential of this receptor as a therapeutic target for cognitive decline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification protocols for 1-methyl-5-chloroindoline methylbromide?

- Methodological Answer : Synthesis typically involves quaternization of 1-methyl-5-chloroindoline with methyl bromide under anhydrous conditions. Purification requires recrystallization from ethanol-diethyl ether mixtures, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS). Ensure compliance with guidelines for experimental reproducibility, such as detailed reagent sources and reaction conditions (e.g., temperature, solvent ratios) in the main manuscript, with extended data in supplementary materials .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR to verify substituent positions and methyl group incorporation.

- Chromatography : HPLC (≥95% purity threshold) with UV detection at 254 nm.

- Elemental Analysis : Confirm stoichiometry (e.g., CHClN·Br requires C 45.74%, H 4.99%).

- Melting Point : Compare with literature values (if available). For novel derivatives, report full spectral datasets in supplementary files .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological profiles of this compound?

- Methodological Answer : Discrepancies in toxicity data (e.g., oral TDLo in mice: 70 mg/kg ) may arise from variations in experimental models (e.g., species, dosing regimens). To address this:

- Standardize Models : Use OECD guidelines for acute toxicity testing (e.g., fixed-dose procedure).

- Mechanistic Studies : Employ in vitro assays (e.g., mitochondrial toxicity screening) to isolate target-organ effects.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent carriers) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological studies?

- Methodological Answer :

- Receptor Binding Assays : Screen against cholinergic or adrenergic receptors using radioligand competition binding (e.g., H-atropine for muscarinic receptors).

- Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Validate findings with site-directed mutagenesis .

Q. How should researchers address inconsistencies in reported pharmacological activity across different batches?

- Methodological Answer : Batch-to-batch variability may stem from:

- Synthetic Byproducts : Monitor via LC-MS for trace impurities (e.g., unreacted methyl bromide).

- Crystallization Conditions : Optimize solvent systems to ensure consistent polymorph formation.

- Bioassay Reproducibility : Use internal positive controls (e.g., reference inhibitors) and blinded data analysis to minimize bias .

Data Presentation and Reproducibility

Q. What are the best practices for documenting experimental protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Supplemental Files : Include step-by-step synthetic procedures, raw spectral data, and instrument calibration logs.

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with controlled vocabularies (e.g., IUPAC nomenclature) for datasets .

Q. How can computational models complement experimental studies on this compound?

- Methodological Answer :

- QSAR Modeling : Predict physicochemical properties (e.g., logP, solubility) using software like Schrodinger Suite.

- MD Simulations : Analyze stability in biological membranes (e.g., GROMACS).

- Validation : Cross-check computational predictions with experimental results (e.g., experimental vs. calculated IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.